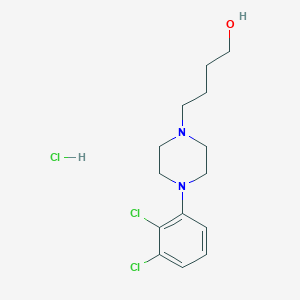
1-(2,3-Dichlorophenyl)-4-(4-hydroxybutyl)piperazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride is a chemical compound known for its significant applications in pharmaceutical research. It is often used as an analytical material and is not a USP Reference Standard . The compound’s molecular formula is C24H30Cl4N4.2HCl .
Preparation Methods
The synthesis of 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2,3-dichloroaniline with piperazine to form 2,3-dichlorophenylpiperazine. This intermediate is then reacted with 4-chlorobutan-1-ol under specific conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Scientific Research Applications
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a pharmaceutical analytical impurity, aiding in the detection, identification, and measurement of pharmaceutical impurities . Additionally, it is used in the development and validation of analytical methods, stress studies, and process R&D .
Mechanism of Action
The mechanism of action of 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride can be compared with similar compounds such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound shares a similar structure but differs in its specific functional groups and applications.
7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one:
These comparisons highlight the uniqueness of 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride in terms of its specific applications and chemical properties.
Properties
Molecular Formula |
C14H21Cl3N2O |
|---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-12-4-3-5-13(14(12)16)18-9-7-17(8-10-18)6-1-2-11-19;/h3-5,19H,1-2,6-11H2;1H |
InChI Key |
UOQHQBNOXIKNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=C(C(=CC=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B13331714.png)
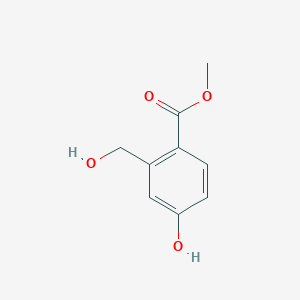
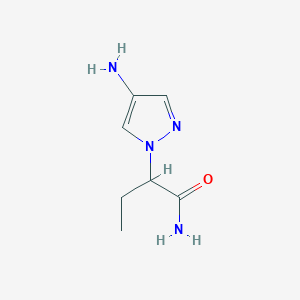
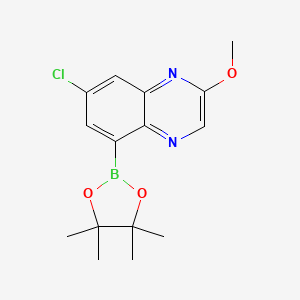
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
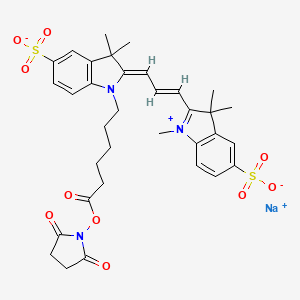
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
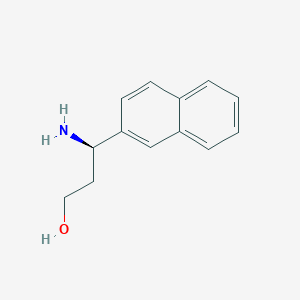
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B13331791.png)
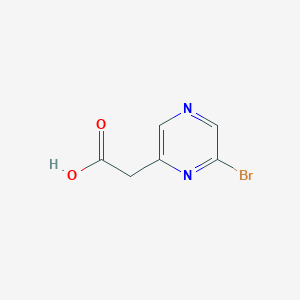
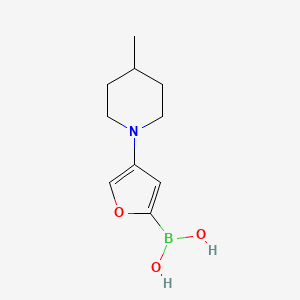
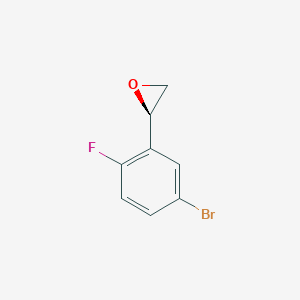
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
